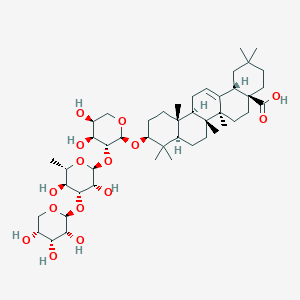

Prosapogenin CP4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La prosapogenine CP4 est une saponine triterpénoïde dérivée de l'acide oléanolique. C'est un composé naturel présent dans diverses espèces végétales. La prosapogenine CP4 est connue pour sa structure chimique unique, qui n'a pas de groupe hydroxyle en position 23, ce qui la distingue des autres saponines similaires

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La prosapogenine CP4 peut être synthétisée par hydrolyse enzymatique de la protogracilline, un processus qui implique l'utilisation de la β-dextranase . Cette méthode est efficace et produit un produit de haute pureté. De plus, le composé peut être obtenu par hydrolyse et purification chromatographique de la Quil-A disponible dans le commerce, un extrait riche en saponines du Quillaja saponaria .

Méthodes de production industrielle

La production industrielle de la prosapogenine CP4 implique l'optimisation des conditions de process telles que la vapeur, le séchage et l'extraction. Par exemple, le processus de cuisson à la vapeur peut être effectué dans un autoclave, suivi du séchage et de l'extraction pour maximiser la teneur en prosapogenines .

Analyse Des Réactions Chimiques

Types de réactions

La prosapogenine CP4 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de dérivés réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de dérivés substitués.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la prosapogenine CP4 comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir le résultat souhaité.

Principaux produits formés

Applications de recherche scientifique

La prosapogenine CP4 a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme matière première pour la synthèse d'autres molécules complexes.

Mécanisme d'action

Le mécanisme d'action de la prosapogenine CP4 implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'elle inhibait la voie de signalisation STAT3, conduisant à l'apoptose dans les cellules cancéreuses . De plus, son rôle d'adjuvant immunitaire implique l'activation des cellules dendritiques et l'amélioration de la présentation des antigènes .

Applications De Recherche Scientifique

Prosapogenin CP4 has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of other complex molecules.

Mécanisme D'action

The mechanism of action of Prosapogenin CP4 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 signaling pathway, leading to apoptosis in cancer cells . Additionally, its role as an immunoadjuvant involves the activation of dendritic cells and the enhancement of antigen presentation .

Comparaison Avec Des Composés Similaires

La prosapogenine CP4 peut être comparée à d'autres composés similaires, tels que :

Prosapogenine CP6 : Une autre saponine triterpénoïde avec des activités biologiques similaires mais des caractéristiques structurelles différentes.

Prosapogenine B de la dioscine : Connu pour ses propriétés cytotoxiques contre diverses lignées cellulaires cancéreuses.

La prosapogenine CP4 est unique en raison de l'absence de groupe hydroxyle en position 23, ce qui lui confère des propriétés chimiques et biologiques distinctes .

Propriétés

Formule moléculaire |

C46H74O15 |

|---|---|

Poids moléculaire |

867.1 g/mol |

Nom IUPAC |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C46H74O15/c1-22-30(49)35(60-37-33(52)31(50)25(47)20-56-37)34(53)38(58-22)61-36-32(51)26(48)21-57-39(36)59-29-12-13-43(6)27(42(29,4)5)11-14-45(8)28(43)10-9-23-24-19-41(2,3)15-17-46(24,40(54)55)18-16-44(23,45)7/h9,22,24-39,47-53H,10-21H2,1-8H3,(H,54,55)/t22-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34+,35+,36+,37-,38-,39-,43-,44+,45+,46-/m0/s1 |

Clé InChI |

QDYPTQWAAOGCJD-DHNGTCSPSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@@H]([C@@H](CO8)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)

![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)

![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)

![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)

![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)